Bis(tetrabutylammonium) dichromate

Catalog No.
S1899066
CAS No.
56660-19-6
M.F
C32H72CrN2O4
M. Wt
600.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(tetrabutylammonium) dichromate

CAS Number

56660-19-6

Product Name

Bis(tetrabutylammonium) dichromate

IUPAC Name

oxido-(oxido(dioxo)chromio)oxy-dioxochromium;tetrabutylazanium

Molecular Formula

C32H72CrN2O4

Molecular Weight

600.9 g/mol

InChI

InChI=1S/2C16H36N.2Cr.7O/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;/h2*5-16H2,1-4H3;;;;;;;;;/q2*+1;;;;;;;;2*-1

InChI Key

ZWQUOQAMKSRLDH-UHFFFAOYSA-N

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-][Cr](=O)(=O)[O-]

Oxidation of Alcohols to Carbonyls:

TBADC serves as a reagent for converting primary and secondary alcohols to their corresponding carbonyl compounds (aldehydes or ketones) under aprotic conditions (absence of a protic solvent like water). This reaction is particularly useful when water-sensitive functional groups are present in the molecule. Source: Sigma-Aldrich:

Synthesis of Nitrophenols and Quinones:

TBADC plays a role in the preparation of nitrophenol derivatives and quinones. Nitrophenols are essential intermediates in the synthesis of various drugs and dyes, while quinones possess unique biological properties. The aprotic reaction conditions facilitated by TBADC allow for efficient synthesis of these compounds. Source: Sigma-Aldrich:

Conversion of Oximes to Carbonyls:

TBADC can be used to convert oximes (functional groups with a C=N-OH structure) to carbonyl compounds under microwave irradiation. This method offers a rapid and efficient alternative to traditional conversion techniques. Source: Sigma-Aldrich:

Catalyst Precursor in Dehydration Reactions:

TBADC serves as a precursor for catalysts used in the gas-phase dehydration of acetic acid to ketene. Ketene is a highly reactive intermediate utilized in various organic syntheses. The unique properties of TBADC allow for the development of efficient dehydration catalysts. Source: Sigma-Aldrich:

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Oxidizer;Irritant;Health Hazard;Environmental Hazard

Other CAS

56660-19-6

Dates

Modify: 2023-08-16

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